N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide
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Overview
Description
N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a quinazoline core, a pyridine ring, and an acetamide group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide typically involves the annulation of anthranilic esters with N-pyridyl ureas. This process includes the formation of N-aryl-N’-pyridyl ureas followed by their cyclocondensation into the corresponding fused heterocycles. The reaction does not require the use of metal catalysts and proceeds with moderate to good yields (up to 89%) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production. The reaction can be easily scaled to gram quantities, making it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline-2,4-diones.
Reduction: Reduction reactions can modify the quinazoline core, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, with moderate temperatures and standard laboratory solvents .
Major Products Formed
The major products formed from these reactions include quinazoline-2,4-diones, reduced quinazoline derivatives, and substituted quinazoline compounds. These products have diverse applications in medicinal chemistry and other fields .
Scientific Research Applications
N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it has been shown to interact with AMPA/kainate receptors, P2Y12 receptors, and aldose reductase, among others . These interactions lead to the compound’s diverse biological effects, including anti-inflammatory, anticancer, and neuroprotective activities .
Comparison with Similar Compounds
N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide can be compared with other quinazoline derivatives, such as:
Selurampanel: An AMPA/kainate receptor antagonist used for epilepsy treatment.
Elinogrel: A P2Y12 receptor antagonist for cardiovascular diseases.
Zenarestat: An aldose reductase inhibitor for diabetic neuropathy.
These compounds share similar core structures but differ in their specific functional groups and biological activities. This compound is unique due to its combination of a pyridine ring and an acetamide group, which contributes to its distinct chemical and biological properties .
Properties
CAS No. |
799837-10-8 |
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Molecular Formula |
C21H16N4O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C21H16N4O2/c1-14(26)23-15-7-6-8-16(13-15)27-21-17-9-2-3-10-18(17)24-20(25-21)19-11-4-5-12-22-19/h2-13H,1H3,(H,23,26) |
InChI Key |
KVIZOTQMWXNPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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